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Compound of Interest
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Cat. No.: B1649417 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Astragaloside II (AS II), a cycloartane-type triterpene glycoside extracted from the traditional

medicinal herb Astragalus membranaceus, has garnered significant scientific interest for its

diverse pharmacological activities.[1] This technical guide provides a comprehensive overview

of the molecular mechanisms underlying the therapeutic potential of Astragaloside II, with a

focus on its anti-inflammatory, immunomodulatory, tissue-reparative, and neuroprotective

effects. The information is curated for researchers, scientists, and professionals involved in

drug development.

Core Mechanisms of Action
Astragaloside II exerts its effects through the modulation of multiple key signaling pathways.

Its multifaceted mechanism of action contributes to its therapeutic potential in a range of

conditions, including inflammatory diseases, immune disorders, and tissue damage.

Anti-inflammatory and Antioxidant Effects
A primary mechanism of Astragaloside II is its potent anti-inflammatory and antioxidant

activity. It has been shown to significantly reduce the production of pro-inflammatory cytokines

and mediators. In models of ulcerative colitis, Astragaloside II has been observed to decrease

the levels of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-

1β).[2] This anti-inflammatory action is, in part, mediated by the inhibition of the NF-κB
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signaling pathway. Astragaloside II has been shown to decrease the phosphorylation of p65

and IκB, key components of this pathway.[1][2]

Furthermore, Astragaloside II combats oxidative stress by enhancing the activity of antioxidant

enzymes like superoxide dismutase (SOD) and reducing the levels of nitric oxide (NO) and

malondialdehyde (MDA), which are markers of oxidative damage.[2] This antioxidant effect is

linked to the activation of the Nrf2 pathway. Astragaloside II has been found to increase the

expression of Nrf2 and decrease the level of its inhibitor, Keap1, thereby promoting the cellular

antioxidant response.[3]

Immunomodulatory Activity
Astragaloside II demonstrates significant immunomodulatory properties, particularly in T-cell

activation. It has been shown to enhance the proliferation of primary splenocytes induced by

various stimuli.[4] This effect is attributed to its ability to regulate the activity of the CD45

protein tyrosine phosphatase (PTPase).[4] By promoting CD45-mediated dephosphorylation of

LCK at Tyr505, Astragaloside II triggers T-cell activation, leading to increased production of IL-

2 and interferon-gamma (IFN-γ).[4]

Promotion of Tissue Repair and Regeneration
Astragaloside II actively promotes tissue repair, particularly in the context of intestinal

epithelial wound healing. This is achieved through the activation of the mTOR signaling

pathway.[5][6] AS II has been shown to increase the phosphorylation of mTOR and its

downstream effectors, S6K and 4E-BP1.[6][7] This activation leads to increased protein

synthesis and cell proliferation, which are crucial for wound closure.[6] A key mechanism in this

process is the enhancement of L-arginine uptake through the upregulation of cationic amino

acid transporters (CAT1 and CAT2).[5][6]

Neuroprotective and Remyelinating Effects
Emerging research highlights the neuroprotective potential of Astragaloside II. It has been

shown to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature

oligodendrocytes, which are responsible for myelination in the central nervous system.[8] This

effect is mediated through its interaction with the p75 neurotrophin receptor (p75NTR), leading

to the suppression of the β-catenin/Id2/MBP signaling axis.[8] By facilitating remyelination,
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Astragaloside II presents a promising therapeutic avenue for demyelinating neurological

diseases.[8]

Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro and in vivo

studies investigating the effects of Astragaloside II.

Table 1: In Vitro Effects of Astragaloside II
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Cell Line Treatment
Concentrati
on

Duration
Observed
Effect

Reference

CCD-18Co

Lipopolysacc

haride (LPS)

+ AS II

1 µM -

Significant

reversal of

LPS-induced

increases in

IL-6, TNF-α,

and IL-1β

[2]

CCD-18Co

Lipopolysacc

haride (LPS)

+ AS II

1 µM -

Significant

reversal of

LPS-induced

increase in

NO and

MDA, and

decrease in

SOD

[2]

Rat Primary

Osteoblasts
AS II

0.1 nM - 10

µM
48-72 h

Concentratio

n-dependent

promotion of

cell viability

[1]

Primary

Splenocytes

ConA,

alloantigen,

or anti-CD3 +

AS II

10-30 nM 48-96 h

Significant

enhancement

of

proliferation

[1]

Bel-7402/FU

cells
AS II 80 µM 48 h

Sensitization

to 5-

fluorouracil-

induced cell

death via

autophagy

suppression

[1]

Caco-2 cells AS II 0.1 µM 24 h Increased

phosphorylati

on of mTOR,

[6][7]
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S6K, and 4E-

BP1

Vero cells
Dengue virus

+ AS II
1.56 µg/ml -

Inhibition of

viral

replication

(MIC)

[9]

SGC-7901

cells

Cisplatin +

AS II
50 µM -

Inhibition of

autophagy

and

enhancement

of cisplatin-

induced

apoptosis

[9]

Table 2: In Vivo Effects of Astragaloside II
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Animal
Model

Condition Dosage Duration
Observed
Effect

Reference

Mice

DSS-induced

ulcerative

colitis

30-50 mg/kg

(p.o.)
10 days

Alleviation of

symptoms,

reduced DAI

score,

prevention of

body weight

loss,

increased

colon length,

decreased

pro-

inflammatory

cytokines and

oxidative

stress

markers

[1]

Mice

CTX-induced

immunosuppr

ession

50 mg/kg

(p.o.)
-

Promoted

recovery of

splenic T cell

proliferation

and

production of

IFN-γ and IL-

2

[4]

Rats

STZ-induced

diabetic

nephropathy

3.2 and 6.4

mg/kg
9 weeks

Ameliorated

albuminuria,

renal

histopatholog

y, podocyte

foot process

effacement,

and podocyte

apoptosis

[3][9]
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Mice

TNBS-

induced

colitis

10 mg/kg -

Prevented

decreases in

small

intestine and

colon length,

as well as

body weight

[9]

Experimental Protocols
This section details the methodologies for key experiments cited in this guide.

In Vitro Model of Ulcerative Colitis
Cell Line: Human colon fibroblast cell line CCD-18Co.[2]

Induction of Inflammation: Cells were stimulated with 1 µg/mL lipopolysaccharide (LPS) to

mimic inflammation.[2]

Treatment: Astragaloside II was added at a concentration of 1 µM.[2]

Assays:

Cell Proliferation: CCK-8 assay was used to determine cell viability.[2]

Inflammatory Cytokines: Levels of IL-6, TNF-α, and IL-1β in the cell supernatant were

measured by ELISA.[2]

Oxidative Stress Markers: Nitric oxide (NO), superoxide dismutase (SOD), and

malondialdehyde (MDA) levels were determined using specific assay kits.[2]

Western Blot: Expression of proteins in the NF-κB pathway (p-p65, p-IκB) and HIF-α was

analyzed.[2]

T-Cell Activation Assay
Cells: Primary splenocytes were isolated from mice.[4]
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Stimulation: Splenocytes were stimulated with Concanavalin A (ConA), alloantigen, or anti-

CD3 antibody to induce proliferation.[4]

Treatment: Astragaloside II was added at concentrations of 10 and 30 nM.[4]

Assays:

Proliferation: Cell proliferation was measured using a BrdU incorporation assay or similar

methods.[4]

Cytokine Secretion: Levels of IL-2 and IFN-γ in the culture supernatant were quantified by

ELISA.[4]

Gene Expression: mRNA levels of IFN-γ and T-bet were determined by real-time PCR.[4]

Surface Marker Expression: Expression of CD25 and CD69 on CD4+ T cells was analyzed

by flow cytometry.[4]

In Vivo Model of Ulcerative Colitis
Animal Model: Dextran sulfate sodium (DSS)-induced colitis in mice.[2]

Induction of Colitis: Mice were administered DSS in their drinking water.[2]

Treatment: Astragaloside II was administered orally at doses of 30-50 mg/kg for 10 days.[1]

Assessments:

Disease Activity Index (DAI): Clinical symptoms such as body weight loss, stool

consistency, and rectal bleeding were scored daily.[1]

Colon Length: Measured as an indicator of inflammation.[1]

Histopathology: Colon tissues were examined for signs of inflammation and damage.[3]

Biochemical Analysis: Levels of inflammatory cytokines (IL-6, TNF-α, IL-1β), NO, MPO,

and MDA, and the activity of SOD in colon tissues were determined.[1][2]
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Western Blot: Expression of inflammatory proteins such as HIF-α, p-p65, and p-IκB in

colon tissues was analyzed.[1]

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams, generated using Graphviz, visualize the key signaling pathways

modulated by Astragaloside II and a typical experimental workflow.
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Caption: Astragaloside II anti-inflammatory and antioxidant signaling pathways.
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Experimental Workflow: In Vivo Ulcerative Colitis Model
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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